molecular formula C17H14FN3O2S B5428791 N-(3-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide

N-(3-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide

Cat. No.: B5428791
M. Wt: 343.4 g/mol
InChI Key: FRLNGUHQPDGDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a suitable fluorobenzyl halide reacts with the oxadiazole intermediate.

    Attachment of the sulfanyl group: The sulfanyl group can be introduced via a thiolation reaction using thiol reagents.

    Acetylation: The final step involves the acetylation of the phenyl ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and substituted fluorobenzyl compounds.

Scientific Research Applications

N-(3-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal activities.

    Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s binding affinity and specificity, while the sulfanyl group contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Uniqueness

N-(3-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-11(22)19-15-4-2-3-13(9-15)16-20-21-17(23-16)24-10-12-5-7-14(18)8-6-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLNGUHQPDGDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.